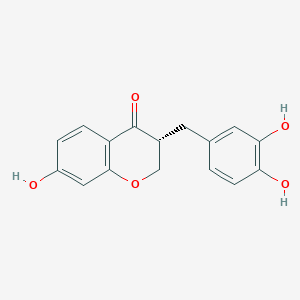
Deoxysappanone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of the plant Caesalpinia sappan. It is characterized by its unique structure, which includes a 2,3-dihydro-4H-1-benzopyran-4-one core substituted by a hydroxy group at position 7 and a (3,4-dihydroxyphenyl)methyl group at position 3 . This compound has garnered significant interest due to its various biological activities, including anti-inflammatory and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deoxysappanone B can be synthesized through several chemical routes. One common method involves the extraction of the compound from the heartwood of Caesalpinia sappan using methanolic extraction . The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Caesalpinia sappan. The heartwood is dried and ground into a fine powder, which is then extracted using solvents such as methanol or ethanol. The extract is purified using column chromatography to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Deoxysappanone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The hydroxy groups in this compound can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
Deoxysappanone B exerts its effects through several molecular pathways:
Anti-inflammatory Action: It inhibits the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways, reducing the production of inflammatory mediators.
Neuroprotective Action: The compound protects neurons from microglia-mediated inflammatory injuries by blocking specific signaling pathways.
Antioxidant Action: This compound scavenges free radicals and reduces oxidative stress, contributing to its protective effects.
Comparación Con Compuestos Similares
Deoxysappanone B is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(3R)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2/t10-/m1/s1 |
Clave InChI |
KCUXSQJYIWEGRG-SNVBAGLBSA-N |
SMILES isomérico |
C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


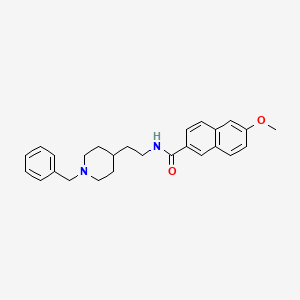


![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
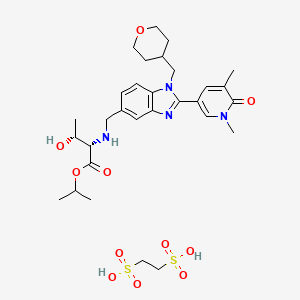
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
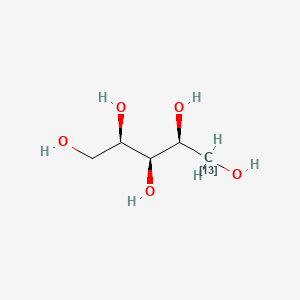
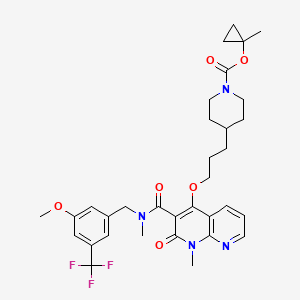
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
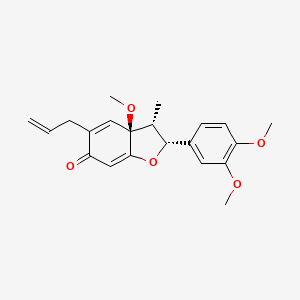
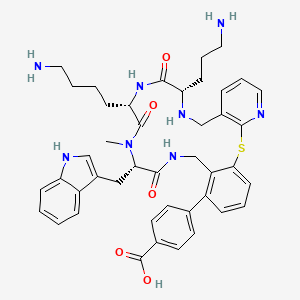
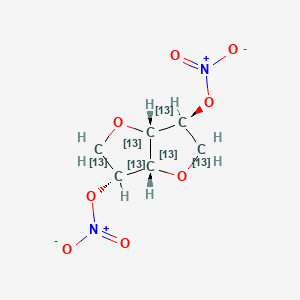
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)

